molecular formula C9H9F3N2 B2802509 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1211588-16-7

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B2802509
CAS No.: 1211588-16-7
M. Wt: 202.18
InChI Key: LJDFDFPWFDIEKP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a trifluoromethyl group attached to the naphthyridine ring system The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound

Preparation Methods

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable naphthyridine precursor. This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions typically involve the use of a solvent such as acetonitrile or dichloromethane and may require the application of heat to drive the reaction to completion .

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.

Scientific Research Applications

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its naphthyridine ring system, which imparts distinct chemical and physical properties compared to other trifluoromethyl-containing compounds.

Properties

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-1-2-13-5-8(6)14-4-7/h3-4,13H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDFDFPWFDIEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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